1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone
Description
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone is a piperidine derivative featuring a ketone group at the 1-position and a methyl substituent at the 2-position of the piperidine ring. This compound belongs to a broader class of piperidin-1-yl-ethanone derivatives, which are studied for their structural flexibility and pharmacological relevance .
The hydroxyethylamino group may enhance interactions with biological targets, such as enzymes or receptors, by participating in hydrogen bonding or electrostatic interactions. Its synthesis likely involves alkylation or reductive amination steps, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
1-[2-[(2-hydroxyethylamino)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-6-3-2-4-10(12)8-11-5-7-13/h10-11,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRYWJDATIMWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, often involve large-scale cyclization reactions. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution can result in various substituted piperidine derivatives .
Scientific Research Applications
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physical Properties
Piperidin-1-yl-ethanone derivatives exhibit diverse substituents on the piperidine ring and ethanone group, leading to variations in physical properties and bioactivity. Key analogs include:
Table 1: Structural and Physical Comparison of Piperidin-1-yl-ethanone Derivatives
Key Observations :
- Hydrophilicity: The target compound’s hydroxyethylamino group enhances polarity compared to analogs with non-polar substituents (e.g., fluorophenyl in ). This may improve aqueous solubility, critical for drug bioavailability.
- Melting Points : Nitroimidazole derivatives () exhibit higher melting points (>200°C) due to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). The target compound’s melting point is unreported but likely lower, given its less rigid structure.
- Isomerization: Analogous compounds, such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, exhibit amide bond isomerization detectable by NMR (Δδ = 0.5–1.0 ppm at 293 K). The target compound may display similar dynamic behavior due to rotational flexibility around the hydroxyethylamino group .
Key Findings :
- Synthetic Accessibility : The target compound’s synthesis is likely simpler than nitroimidazole derivatives (), which require multi-step coupling.
- NMR Trends : Piperidine protons in analogs typically resonate at δ 2.5–3.5 ppm, while aromatic substituents (e.g., indole, thiophene) appear upfield or downfield depending on electronic effects .
Biological Activity
1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone, a compound with the CAS number 1353966-63-8, has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{10}H_{20}N_{2}O_{2}. The compound features a piperidine ring substituted with a hydroxyethylamino group, which is crucial for its biological activity.
Research indicates that the compound may exert its effects through several mechanisms:
- Cholinergic Activity : It has been suggested that compounds with similar structures can act as acetylcholinesterase inhibitors (AChEIs), potentially enhancing cholinergic neurotransmission .
- Neuroprotective Effects : The hydroxyethylamino moiety may contribute to antioxidant properties, which are beneficial in neurodegenerative conditions .
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies. Below is a summary of its pharmacological effects:
Study 1: Neuroprotective Effects in Alzheimer’s Models
In a study examining the effects of similar piperidine derivatives on Alzheimer's disease models, compounds showed significant neuroprotective effects. The study highlighted that these compounds could enhance cognitive functions and reduce oxidative stress markers in neuronal cultures .
Study 2: Cholinergic Modulation
Another research explored the cholinergic modulation by related compounds. The findings indicated that these compounds could inhibit AChE activity effectively, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for memory and learning processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
